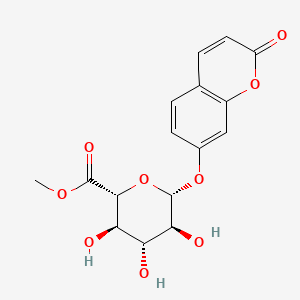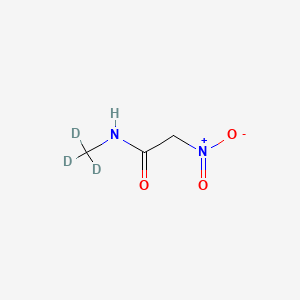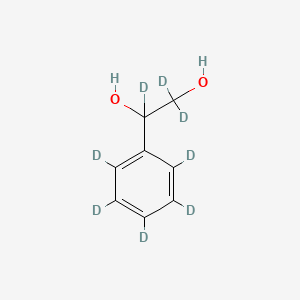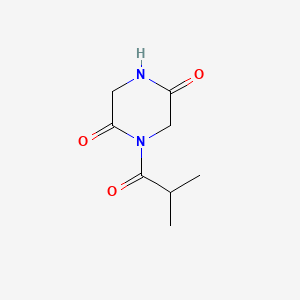
4'-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride
概要
説明
4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is an analytical reference material categorized as a cathinone . It has been detected in products sold as liquid aroma . It is regulated as a Schedule I compound in the United States . This product is intended for research and forensic applications .
Synthesis Analysis
4’-Methyl-alpha-pyrrolidinohexanophenone is a stimulant compound which has been reported as a novel designer drug . It is closely related to pyrovalerone, being simply its chain-lengthened homologue . In the pyrrolidinophenone series, stimulant activity is maintained so long as the positions of the aryl, ketone and pyrrolidinyl groups are held constant, while the alkyl backbone can be varied anywhere between three and as many as seven carbons .Molecular Structure Analysis
The molecular formula of 4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is C17H25NO • HCl . The SMILES representation isCC1=CC=C (C (C (CCCC)N2CCCC2)=O)C=C1.Cl . The InChI code is InChI=1S/C17H25NO.ClH/c1-3-4-7-16 (18-12-5-6-13-18)17 (19)15-10-8-14 (2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H . Chemical Reactions Analysis
The evidence at present suggests that lactam metabolites and the aromatic hydroxy analogues of this group of NPSs probably do not exert potent psychostimulatory activity .科学的研究の応用
4'-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride has been used in various scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the pharmacological and biochemical effects of drugs. It has also been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the immune system. Additionally, this compound has been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the reproductive system.
作用機序
Target of Action
MPHP, also known as 4’-Methyl-α-pyrrolidinohexanophenone Hydrochloride, is a stimulant compound . It is closely related to pyrovalerone , which is known to act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . Therefore, it’s plausible that MPHP may have similar targets, primarily the dopamine and norepinephrine transporters.
Mode of Action
Pyrovalerone and its analogs have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
The biochemical pathways affected by MPHP are likely to involve the dopaminergic and noradrenergic systems, given its probable action as an NDRI . By inhibiting the reuptake of dopamine and norepinephrine, MPHP could increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation.
Pharmacokinetics
Related compounds like methylphenidate have a short-acting stimulant effect with a duration of action of 1 to 4 hours and a pharmacokinetic half-life of 2 to 3 hours . Methylphenidate is well-absorbed from the gastrointestinal tract and easily passes to the brain
Result of Action
The result of MPHP’s action is likely to be increased stimulation, similar to other stimulant compounds . It’s important to note that the use of mphp can lead to serious poisoning with toxic liver damage and rhabdomyolysis .
実験室実験の利点と制限
The advantages of using 4'-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride in laboratory experiments include its availability, its low cost, and its relatively low toxicity. Additionally, it has a relatively short half-life, which makes it suitable for use in experiments that require rapid onset and offset of effects. The main limitation of this compound is that its effects on the central nervous system are not fully understood, and it is not yet approved for human use.
将来の方向性
The potential future directions for 4'-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride include further research into its mechanism of action, its effects on the central nervous system, and its potential therapeutic applications. Additionally, further research could be done to determine the long-term effects of this compound on the cardiovascular system, the immune system, the endocrine system, and the reproductive system. Finally, further research could be done to develop new methods of synthesis for this compound and to develop new methods of delivery for its therapeutic applications.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that this compound is closely related to pyrovalerone, being simply its chain-lengthened homologue . In the pyrrolidinophenone series, stimulant activity is maintained so long as the positions of the aryl, ketone, and pyrrolidinyl groups are held constant .
Cellular Effects
It is known that this compound is a stimulant
Molecular Mechanism
It is known that this compound is closely related to pyrovalerone
特性
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHVRAIPQNIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342003 | |
| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391052-36-0 | |
| Record name | 4'-Methyl-alpha-pyrrolidinohexiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0JZY1Z2XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)







![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)



